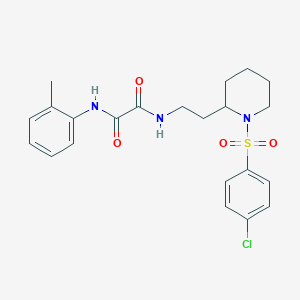

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

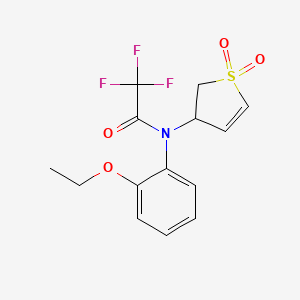

3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Antifungal Activities

Compounds related to 3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been extensively studied for their antimicrobial properties. A series of similar compounds exhibited significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds was achieved through IR, 1H NMR, 13C NMR, and Mass spectra analyses (Desai, Dodiya, & Shihora, 2011).

Antitubercular Activity

Another study focused on novel quinazolinone analogs substituted with benzothiophene, demonstrating good yields and characterized by IR, 1HNMR, mass spectral, and elemental analyses. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Specific compounds in this series showed promising antitubercular and antibacterial activities, highlighting their potential as therapeutic agents (Rao & Subramaniam, 2015).

Potential Antitumor Activities

Further research into similar compounds revealed their potential antitumor properties. The interaction of specific derivatives with alkyl and aryl isocyanates resulted in compounds with curative activity against leukemia models, suggesting a mechanism involving prodrug modification to form active agents in vivo. This indicates a promising avenue for the development of new antitumor treatments (Stevens et al., 1984).

作用機序

Target of Action

Quinazoline derivatives have been known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Biochemical Pathways

Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the quinazoline core can significantly affect these properties .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of a compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form 3-(2-chlorophenyl)-3-oxopropanenitrile, which is then reacted with phenethylamine to form 3-(2-chlorophenyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "phenethylamine", "sodium ethoxide", "sulfur powder", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzaldehyde (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add sulfur powder (0.5 eq) to the reaction mixture and heat at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add acetic acid to adjust the pH to 4-5.", "Step 5: Add phenethylamine (1.2 eq) to the reaction mixture and heat at reflux for 6 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 7: Wash the precipitate with water and dry to obtain the final product." ] } | |

CAS番号 |

422273-37-8 |

分子式 |

C24H20ClN3O2S |

分子量 |

449.95 |

IUPAC名 |

3-[(2-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H20ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |

InChIキー |

HWUILDOQRMKKJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2568973.png)

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2568976.png)

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide](/img/structure/B2568983.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568991.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2568992.png)